BenchChemオンラインストアへようこそ!

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

pKa basicity permeability

Tert‑butyl 4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidine‑1‑carboxylate (CAS 317354‑91‑9) is a protected, gem‑difluorinated pyrrolidine that combines a base‑labile Boc‑protected secondary amine with a primary alcohol handle on a conformationally biased ring [REFS‑1]. The gem‑difluoro substitution at the 4‑position sharply alters the polarity, basicity, and metabolic profile of the pyrrolidine core relative to non‑fluorinated or mono‑fluorinated analogues, while the hydroxymethyl group provides an orthogonal functionalisation point for bioconjugation or further synthetic elaboration [REFS‑2].

Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
CAS No. 317354-91-9
Cat. No. B3382213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS317354-91-9
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CO)(F)F
InChIInChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3
InChIKeyKQLZXWXCBWPDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-Butyl 4,4-Difluoro-2-(Hydroxymethyl)pyrrolidine-1-carboxylate Is a Strategic Building Block for Medicinal Chemistry


Tert‑butyl 4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidine‑1‑carboxylate (CAS 317354‑91‑9) is a protected, gem‑difluorinated pyrrolidine that combines a base‑labile Boc‑protected secondary amine with a primary alcohol handle on a conformationally biased ring [REFS‑1]. The gem‑difluoro substitution at the 4‑position sharply alters the polarity, basicity, and metabolic profile of the pyrrolidine core relative to non‑fluorinated or mono‑fluorinated analogues, while the hydroxymethyl group provides an orthogonal functionalisation point for bioconjugation or further synthetic elaboration [REFS‑2]. These features make the compound a high‑value intermediate for rational lead optimization rather than a generic pyrrolidine building block.

Why a Non‑Fluorinated or Differently Protected Pyrrolidine Cannot Substitute Tert‑Butyl 4,4‑Difluoro‑2-(Hydroxymethyl)pyrrolidine-1-carboxylate


Simply replacing this compound with a non‑fluorinated pyrrolidine alcohol, a mono‑fluoro analog, or a different protecting‑group variant fails because the gem‑difluoro motif uniquely modulates amine basicity, lipophilicity, and metabolic soft spots while preserving the desired conformational bias [REFS‑1]. Removal or misplacement of the fluorine atoms yields a more basic amine that is predominantly protonated at physiological pH, impairing membrane permeability and oral bioavailability [REFS‑2]. Conversely, swapping the Boc group for a benzyl or acetyl protecting group changes the deprotection orthogonality and may introduce unwanted metal‑catalyst poisons in subsequent steps. The quantitative evidence below demonstrates that the combination of 4,4‑difluoro substitution, Boc protection, and the 2‑hydroxymethyl handle cannot be replicated by any single close analog.

Head‑to‑Head Quantitative Differentiation of Tert‑Butyl 4,4‑Difluoro‑2-(Hydroxymethyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Basicity Suppression: Conjugate Acid pKa of 4,4‑Difluoropyrrolidine vs. Pyrrolidine

The electron‑withdrawing effect of the gem‑difluoro group at the 4‑position of the pyrrolidine ring lowers the pKa of the conjugate acid, reducing the fraction of protonated species at physiological pH. In the systematic study of fluorinated saturated heterocyclic amines, the distance between the fluorine atoms and the protonation center was identified as the primary factor governing basicity; 4,4‑difluorination produces a smaller but still significant pKa decrease relative to non‑fluorinated pyrrolidine (pKa ≈ 11.3) [REFS‑1]. This modulation is essential for achieving monocationic character and acceptable passive membrane permeability, as demonstrated by the gem‑difluorinated pyrrolidine inhibitor in the nNOS series, where the pKa shift translated into measurable oral bioavailability gains [REFS‑2].

pKa basicity permeability

Oral Bioavailability Rescue: 22% vs. 0% for a Gem‑Difluorinated Pyrrolidine Inhibitor vs. Its Non‑Fluorinated Parent

In a direct head‑to‑head comparison, the introduction of a gem‑difluoro moiety adjacent to an amino group in a pyrrolidine‑based nNOS inhibitor converted a compound with essentially no oral bioavailability (0%) into a development candidate with 22% oral bioavailability in rats and a terminal half‑life of 3.7 h [REFS‑1]. The bioavailability rescue was attributed to the reduction of amine basicity, which decreased the fraction of permanently charged species at intestinal pH and enhanced passive membrane permeation. Although the exact inhibitor scaffold differs from the title building block, the underlying principle—that 4,4‑difluorination of a pyrrolidine core can enable oral absorption—is directly transferable to any drug‑like molecule constructed from this intermediate.

oral bioavailability PK drug‑likeness

Metabolic Stability: Gem‑Difluoropyrrolidines Exhibit High Intrinsic Microsomal Clearance Stability

The comprehensive physicochemical profiling study by Melnykov et al. (2023) measured intrinsic microsomal clearance (Clint) across a panel of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives. All difluorinated pyrrolidine compounds studied demonstrated high metabolic stability, with the sole exception observed for the 3,3‑difluoroazetidine derivative [REFS‑1]. This indicates that the 4,4‑difluoro substitution pattern does not introduce metabolic liabilities and often improves resistance to oxidative metabolism compared to non‑fluorinated or mono‑fluorinated congeners. In the cycloalkane series, gem‑difluorination either did not affect or slightly improved metabolic stability [REFS‑2].

microsomal clearance metabolic stability CYP450

Lipophilicity Control: Gem‑Difluorination Reduces LogP by ~0.5 Log Units While Preserving Solubility

In a systematic comparison of functionalized gem‑difluorinated cycloalkanes with their non‑fluorinated and acyclic counterparts, gem‑difluorination decreased LogP values by 0.54–0.55 log units and reduced pKa by 0.3–0.5 units without adversely affecting aqueous solubility [REFS‑1]. Although this study was conducted on carbocyclic systems, the underlying electronic effect—inductive withdrawal by the CF₂ group—is consistent across saturated heterocycles, as confirmed by the broader fluorinated amine dataset [REFS‑2]. For a medicinal chemist, this means that the 4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidine scaffold provides a predictable and moderate reduction in lipophilicity relative to the parent pyrrolidine, helping to keep lead compounds within favorable drug‑like property space (e.g., Rule‑of‑5 compliance).

LogP lipophilicity solubility

Stereochemically Defined Enantiomers Available with High Purity: Enabling Chiral Lead Optimization

The (S)‑enantiomer of tert‑butyl 4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidine‑1‑carboxylate (CAS 215918‑21‑1) is commercially available with a purity of ≥97% and a defined optical rotation, enabling chiral integrity in downstream synthesis [REFS‑1]. The corresponding (R)‑enantiomer (CAS 1407991‑22‑3) is similarly accessible, allowing matched‑pair SAR studies. In contrast, many mono‑fluorinated or non‑fluorinated pyrrolidine alcohols are sold only as racemates or require costly chiral chromatography for enantiomeric enrichment. The availability of both enantiomers in high enantiomeric excess is critical for CNS and ion‑channel targets where stereochemistry profoundly impacts potency, selectivity, and off‑target profiles.

enantiomeric purity chiral building block CNS targets

Where Tert‑Butyl 4,4‑Difluoro‑2-(Hydroxymethyl)pyrrolidine-1-carboxylate Delivers Differentiated Value: Recommended Application Scenarios


1. CNS‑Penetrant Lead Optimization: Overcoming Basicity‑Limited Brain Exposure

When a pyrrolidine‑containing hit shows poor brain penetration due to high amine basicity (pKa >10), replacing the pyrrolidine core with the 4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidine scaffold—after Boc removal—lowers the conjugate acid pKa and reduces the fraction of permanently charged species at blood‑brain‑barrier pH, as validated by the systematic pKa dataset [REFS‑1] and the nNOS bioavailability case [REFS‑2]. This enables passive CNS entry without sacrificing target engagement.

2. Oral Bioavailability Rescue of Pyrrolidine‑Based Inhibitors

For series where oral exposure is undetectable due to limited intestinal permeability of a highly basic amine, incorporation of the gem‑difluoro‑pyrrolidine motif has been shown to convert 0% oral bioavailability into 22% in rats, with a measurable half‑life of 3.7 h [REFS‑2]. The title compound serves as the ideal protected precursor to introduce this critical CF₂ modification at the 4‑position while retaining a versatile hydroxymethyl anchor for side‑chain attachment.

3. Metabolic Stability‑Driven Fragment Growth

In fragment‑based drug discovery, fragments containing an unsubstituted pyrrolidine ring often suffer from rapid oxidative metabolism at the α‑carbons. The 4,4‑difluoro substitution blocks one of the major metabolic soft spots, and intrinsic microsomal clearance data confirm that difluorinated pyrrolidines maintain high stability [REFS‑1]. Using the Boc‑protected hydroxymethyl building block allows fragment growing while preserving the metabolic advantage conferred by the CF₂ group.

4. Chiral Scaffold for Stereospecific SAR Studies

When stereochemistry at the pyrrolidine 2‑position is critical for target binding, the commercial availability of both (S)‑ and (R)‑enantiomers in >97% purity [REFS‑3] enables rapid parallel synthesis of matched enantiomeric pairs. This avoids the bottleneck of chiral resolution and provides unambiguous structure–activity relationship data, which is particularly valuable for ion‑channel and GPCR targets where enantiomeric preference often exceeds 100‑fold differences in potency.

Quote Request

Request a Quote for Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.